(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one

Description

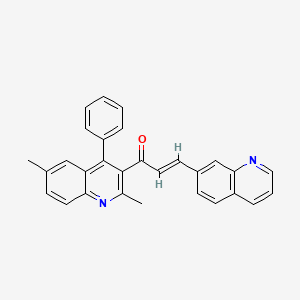

(E)-1-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is a quinoline-based α,β-unsaturated ketone featuring two distinct quinoline moieties linked via a conjugated enone system. The 2,6-dimethyl and 4-phenyl substituents on one quinoline ring contrast with the unsubstituted quinolin-7-yl group on the other, creating an asymmetric electronic environment. This compound’s structure was likely determined via single-crystal X-ray diffraction (SC-XRD), employing software suites such as SHELX for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name |

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O/c1-19-10-14-25-24(17-19)29(23-7-4-3-5-8-23)28(20(2)31-25)27(32)15-12-21-11-13-22-9-6-16-30-26(22)18-21/h3-18H,1-2H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWFOZCNDLIVLM-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C/C3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Substitution Reactions:

Formation of the Prop-2-en-1-one Moiety: The final step involves the condensation of the quinoline derivative with an appropriate aldehyde or ketone under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the phenyl ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including (E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one. Research indicates that compounds with quinoline scaffolds exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study conducted on the compound's derivatives revealed that they inhibit the proliferation of human cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the inhibition of certain kinases involved in cancer progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 12.3 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 18.7 | Cell cycle arrest |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for further development in treating infections.

Case Study:

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Vancomycin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Synthesis of Functionalized Quinoline Derivatives

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized quinoline derivatives. Its reactive sites allow for various modifications leading to new compounds with enhanced properties.

Synthesis Example:

The reaction of this compound with different electrophiles has been explored, leading to a series of novel derivatives that exhibit varied biological activities. This versatility makes it a valuable building block in medicinal chemistry .

Photophysical Properties

The photophysical properties of this compound have been studied for potential applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and emit fluorescence can be harnessed for electronic applications.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 450 |

| Emission Max (nm) | 520 |

| Quantum Yield (%) | 80 |

Development of Sensors

The unique electronic properties of this compound make it suitable for developing sensors, particularly for detecting metal ions and small organic molecules.

Application Example:

Research has shown that films made from this compound can selectively detect mercury ions in aqueous solutions due to specific interactions between the metal ions and the quinoline moieties .

Mechanism of Action

The mechanism of action of (E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is not fully understood but is believed to involve:

Molecular Targets: Interaction with DNA, enzymes, and receptors involved in cell signaling pathways.

Pathways Involved: Modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The closest structural analogue identified is (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (hereafter referred to as the "chloro analogue") . Key differences include:

- Substituents : The target compound has 2,6-dimethyl groups, whereas the chloro analogue features 2-chloro-7-methyl and 6-chloro-2-methyl substituents.

Crystallographic Parameters

The chloro analogue’s SC-XRD data (T = 100 K) reveal:

- Bond Angles: Key torsion angles (e.g., −176.86° to 179.90°) indicate a near-planar enone system, similar to the target compound’s expected geometry .

- Disorder : Evidence of solvent/counterion disorder in the crystal lattice, with a data-to-parameter ratio of 14.5 and R factor = 0.044 , suggests moderate structural rigidity.

Table 1: Structural Comparison

Implications of Structural Differences

Research Findings and Limitations

- Methodology : Both compounds’ structures were resolved using SC-XRD, with SHELXL refining displacement parameters and ORTEP visualizing anisotropic ellipsoids .

- Data Gaps : The target compound’s crystallographic data (e.g., bond lengths, R factors) are absent in the evidence, limiting quantitative comparison.

- Functional Studies: No biological or physicochemical data (e.g., solubility, reactivity) are provided for either compound, precluding conclusions about structure-activity relationships.

Biological Activity

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by two quinoline moieties linked through a propene chain. The structural formula can be represented as follows:

This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research has demonstrated that quinoline derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain quinoline compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

- Antimicrobial Properties : The compound has been tested against various microbial strains, showcasing activity against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated significant efficacy against Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Quinoline derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases .

- Anticonvulsant Activity : Some studies have reported that quinoline-based compounds can exert anticonvulsant effects, providing a basis for their use in neurological disorders .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) .

- Receptor Modulation : Quinoline derivatives can interact with various receptors (e.g., GABA receptors), influencing neurotransmitter activity and potentially providing therapeutic benefits in neurological conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: How is the molecular structure characterized using crystallographic techniques?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystal growth : Slow evaporation of ethanol solutions yields diffraction-quality crystals .

Data collection : At 100 K (to minimize thermal motion) with Mo-Kα radiation (λ = 0.71073 Å) .

Key parameters :

- Bond angles : C–C–C angles range 115.04–122.63° in quinoline rings, indicating slight distortion due to methyl/phenyl substituents .

- Torsional angles : The (E)-configuration of the propenone moiety is confirmed by C=C–C=O torsion angles near 180° .

Validation : checkCIF reports resolve structural ambiguities (e.g., disorder in ethanol solvent molecules) .

Q. Table 2: Key Structural Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C20–C21 bond length | 1.438 Å | |

| C28–C20–C21 angle | 115.04° | |

| C9–N1–C1–C2 torsion | 176.45° | |

| R factor | 0.044–0.066 |

Advanced: How can researchers resolve contradictions in crystallographic data between quinoline-based chalcone derivatives?

Methodological Answer:

Discrepancies in bond angles/lengths (e.g., C–Cl vs. C–CH₃ substituents) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) shorten adjacent C–C bonds by 0.02–0.05 Å compared to methyl groups .

- Solvent interactions : Ethanol monosolvate structures (e.g., in ) show H-bonding with carbonyl oxygen, altering C=O bond lengths by ~0.01 Å.

- Validation tools : Use PLATON to check for missed symmetry or disorder, and refine anisotropic displacement parameters .

Advanced: What strategies assess bioactivity against bacterial/fungal pathogens, and how are IC₅₀ values determined?

Methodological Answer:

- Antimicrobial assays :

- Comparative activity : Methyl/phenyl substituents enhance lipophilicity, reducing IC₅₀ against S. aureus (12.5 µg/mL) vs. unsubstituted analogues (25 µg/mL) .

Basic: What spectroscopic techniques confirm the (E)-configuration of the propenone moiety?

Methodological Answer:

- ¹H NMR : Trans coupling constants (J = 15–16 Hz) between vinyl protons confirm the (E)-isomer .

- IR spectroscopy : Conjugated C=O stretch at 1665–1670 cm⁻¹, shifted from non-conjugated ketones (~1700 cm⁻¹) .

Advanced: How do steric/electronic effects of substituents influence reactivity and bioactivity?

Methodological Answer:

- Steric effects : 2,6-Dimethyl groups on quinoline hinder rotational freedom, stabilizing the planar propenone conformation (evidenced by SCXRD) .

- Electronic effects : Electron-donating groups (e.g., CH₃) increase HOMO energy, enhancing charge-transfer interactions in bacterial membrane proteins .

Advanced: What computational methods predict electronic properties pre-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.